7-Fluoro-2-oxoindoline-4-carboxylic Acid: Strategic Scaffold for AAT Modulators
7-Fluoro-2-oxoindoline-4-carboxylic Acid: Strategic Scaffold for AAT Modulators
The following technical guide details the properties, synthesis, and strategic application of 7-Fluoro-2-oxoindoline-4-carboxylic acid (CAS 2415342-75-3) .
Technical Monograph & Application Guide
Executive Summary
7-Fluoro-2-oxoindoline-4-carboxylic acid (CAS 2415342-75-3) is a high-value heterocyclic building block emerging as a critical intermediate in the development of Alpha-1 Antitrypsin (AAT) modulators . Unlike generic oxindoles used in early kinase inhibitor discovery (e.g., VEGFR/PDGFR targets), this specific substitution pattern—combining a C7-fluorine for metabolic blockade and a C4-carboxylic acid as a synthetic exit vector—is engineered for next-generation small molecules targeting protein misfolding diseases, specifically Alpha-1 Antitrypsin Deficiency (AATD) .
Recent patent literature (e.g., BioMarin Pharmaceutical Inc., 2023-2025) identifies this scaffold as the "headgroup" for compounds capable of preventing the polymerization of the mutant Z-AAT protein in the liver. Its structural rigidity and hydrogen-bonding capability mimic the amide backbone of protein substrates, making it a privileged scaffold for correcting protein conformational disorders.
Physicochemical Profile
The unique electronic environment created by the C7-fluorine atom significantly alters the pKa of the oxindole NH and the lipophilicity of the core compared to the non-fluorinated analog.
Table 1: Core Properties
| Property | Value / Description | Note |
| CAS Number | 2415342-75-3 | Verified |
| IUPAC Name | 7-Fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Molecular Formula | C₉H₆FNO₃ | |
| Molecular Weight | 195.15 g/mol | Fragment-like (<200 Da) |
| Exact Mass | 195.0332 | Suitable for HRMS monitoring |
| Appearance | Off-white to pale yellow solid | Typical of fluoro-oxindoles |
| Solubility | DMSO (>50 mg/mL), DMF; Low in water | Acidic pH improves solubility in organic bases |
| pKa (Calculated) | Carboxyl: ~4.2 | Oxindole NH: ~11.5 (Increased acidity due to 7-F) |
| LogP (Predicted) | 1.2 – 1.5 | Ideal for CNS/Liver penetration |
| H-Bond Donors | 2 (NH, COOH) | Critical for active site binding |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, F) |
Structural Significance (SAR)
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7-Fluoro Substitution:
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Metabolic Stability: Blocks the metabolically vulnerable C7 position from P450-mediated oxidation.
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Conformational Lock: The fluorine atom can induce an intramolecular electrostatic interaction with the NH, influencing the planarity and binding affinity.
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4-Carboxylic Acid:
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Vectorization: Provides a handle for amide coupling with complex amines (e.g., chiral amino-alcohol chains found in AAT modulators) without disrupting the oxindole binding core.
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Synthetic Methodologies
The synthesis of 4-carboxy-oxindoles is challenging due to the electronic deactivation of the ring. Two primary routes are viable: the Classical Isatin Route (Route A) and the Modern Carbonylation Route (Route B). Route B is preferred for scale-up (kg scale) as indicated by export records from CDMOs.
Route A: The Modified Sandmeyer-Isatin Approach
Best for laboratory-scale exploration.
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Starting Material: 3-Fluoroaniline.[1]
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Step 1 (Isatin Formation): Reaction with chloral hydrate and hydroxylamine sulfate yields the isonitrosoacetanilide, followed by acid-catalyzed cyclization to 7-fluoroisatin .
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Step 2 (Wolff-Kishner Reduction): Selective reduction of the C3-carbonyl of the isatin using hydrazine hydrate/KOH yields 7-fluoro-2-oxindole .
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Step 3 (Bromination): Regioselective bromination at C4 is difficult; often yields C5. Limitation: Poor regiocontrol.
Route B: The Pd-Catalyzed Carbonylation (Preferred)
Best for high-purity, pharmaceutical manufacturing.
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Precursor: 4-Bromo-7-fluoro-2,3-dihydro-1H-indol-2-one .
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Note: This precursor is synthesized via the "Vicarious Nucleophilic Substitution" (VNS) of nitroarenes or from 2-amino-4-bromo-fluorobenzene.
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Reaction: Palladium-catalyzed hydroxycarbonylation.
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/Xantphos.
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CO Source: Carbon monoxide gas (balloon or pressure vessel) or solid CO source (e.g., Mo(CO)₆).
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Solvent/Base: MeOH/Et₃N (yields methyl ester) or H₂O/Base (yields acid directly).
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Workup: Acidification to precipitate the free acid.
Experimental Protocol: Pd-Catalyzed Carbonylation (Route B)
Standardized procedure for converting aryl bromides to carboxylic acids.
Reagents:
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4-Bromo-7-fluoroindolin-2-one (1.0 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Triethylamine (3.0 eq)
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Methanol (10 V) / Water (2 V)
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Carbon Monoxide (50 psi)
Step-by-Step:
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Charge: In a high-pressure autoclave, dissolve 4-bromo-7-fluoroindolin-2-one in MeOH/Water mixture.
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Degas: Sparge the solution with Argon for 15 minutes to remove oxygen.
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Catalyst Addition: Add Pd(dppf)Cl₂ and Triethylamine rapidly under Argon flow.
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Carbonylation: Seal the vessel, purge with CO (3x), and pressurize to 50 psi. Heat to 80°C for 12–16 hours.
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Monitoring: Check by HPLC for disappearance of the bromide starting material.
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Isolation:
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Cool to room temperature and vent CO.
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Filter through Celite to remove Pd black.
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Concentrate the filtrate to remove MeOH.
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Adjust pH of the aqueous residue to ~2.0 using 1N HCl.
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Precipitation: The product, 7-Fluoro-2-oxoindoline-4-carboxylic acid , will precipitate as an off-white solid.
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Filter, wash with cold water, and dry under vacuum at 45°C.
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Visualization: Synthetic Workflow & Logic
Caption: Palladium-catalyzed hydroxycarbonylation workflow converting the bromo-precursor to the target acid, enabling downstream amide coupling for drug synthesis.
Medicinal Chemistry Applications
The primary utility of CAS 2415342-75-3 lies in its role as a Z-AAT Polymerization Inhibitor .
Mechanism of Action (AATD Context)
Alpha-1 Antitrypsin Deficiency is caused by a point mutation (Glu342Lys) leading to the "Z" form of the protein, which misfolds and polymerizes in hepatocytes.
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Binding Mode: Small molecule modulators bind to a cryptic pocket in the Z-AAT protein.
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Role of the Scaffold: The oxindole core mimics a peptide fragment, filling the hydrophobic pocket. The 7-Fluoro group optimizes the fit and prevents oxidative degradation in the liver. The 4-Carboxamide linkage (derived from this acid) extends into the solvent-exposed region, often connecting to solubilizing groups.
Key Reaction: Amide Coupling
To utilize this acid in drug synthesis:
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Activation: Use HATU or T3P (Propylphosphonic anhydride) in DMF/DCM. T3P is preferred for scale-up due to easier workup.
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Coupling Partner: Typically a chiral amino-alcohol or benzylamine derivative (e.g., 1-(2-chloro-3-fluorophenyl)-1-hydroxypentan-2-amine).
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Outcome: Formation of the bioactive amide with high yield (>85%).
Handling, Stability & Safety
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable but can decarboxylate under extreme thermal stress (>200°C).
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Reactivity: Avoid strong oxidizing agents. The oxindole NH is weakly acidic; bases (NaH, K₂CO₃) will deprotonate it, allowing N-alkylation (a common side reaction if not controlled).
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Safety: Standard PPE (gloves, goggles). No specific high-toxicity alerts, but treat as a potent bioactive intermediate.
References
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BioMarin Pharmaceutical Inc. (2025).[2] Solid forms of N-(1-(2-chloro-3-fluorophenyl)-1-hydroxypentan-2-yl)-7-fluoro-2-oxoindoline-4-carboxamide and methods of their preparation. WO2025049936A1.[3][2]
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Shanghai Haohong Biomedical Technology Co., Ltd. (2021). Method for preparing 7-fluoro-2-oxoindoline-4-carboxylic acid. CN113801053B.[3][2][4]
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Ambeed . (n.d.). 7-Fluoro-2-oxoindoline-4-carboxylic acid Product Analysis. Retrieved March 4, 2026.
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PharmaCompass . (2024). Export Data: 7-Fluoro-2-oxoindoline-4-carboxylic acid. Retrieved March 4, 2026.
Sources
- 1. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019243841A1 - Novel compounds - Google Patents [patents.google.com]
- 3. EP0172656B1 - Polymeric quaternary ammonium salts possessing antimicrobial activity and methods for preparation and use thereof - Google Patents [patents.google.com]
- 4. CN108752290A - A kind of method of green syt benproperine phosphate intermediate - Google Patents [patents.google.com]
